Dapagliflozin is derived from the natural glucuronidation process that occurs in the liver, where it is converted into various metabolites, including dapagliflozin 2-O-beta-D-glucuronide. This compound falls under the category of phenolic glycosides, which are organic compounds containing a phenolic structure attached to a sugar moiety. Specifically, it is classified as an organooxygen compound and a carbohydrate conjugate .
The synthesis of dapagliflozin typically involves multiple steps, starting from simple organic precursors. The initial synthesis disclosed in a patent by Bristol-Myers Squibb outlines the combination of two main carbon-containing fragments through the reaction of an aryl lithium with trimethylsilyl-protected gluconolactone. Following this, trimethylsilyl groups are removed using methanesulfonic acid in methanol, resulting in an intermediate product. Further reactions, including treatment with triethylsilane and boron trifluoride etherate, are employed to refine the structure by eliminating unwanted functional groups .
Dapagliflozin 2-O-beta-D-glucuronide has a complex molecular structure characterized by its glucuronide moiety attached to the dapagliflozin backbone. The chemical formula is , with a molecular weight averaging approximately 408.87 g/mol . The structural representation includes a phenolic ring and a sugar unit, integral for its biological activity.
The molecular structure can be visualized through various chemical drawing software or databases that provide three-dimensional coordinates and connectivity information.
The primary reaction involving dapagliflozin 2-O-beta-D-glucuronide is its formation from dapagliflozin via glucuronidation. This reaction is catalyzed by uridine diphosphate glucuronyltransferases (UGTs), particularly UGT1A9, which facilitates the transfer of glucuronic acid to the hydroxyl group at the 2-position of dapagliflozin . The resulting metabolite is considered inactive compared to its parent compound but plays a significant role in drug elimination.
Dapagliflozin exerts its pharmacological effects by inhibiting sodium-glucose cotransporter 2 (SGLT2) in the kidneys. This inhibition leads to decreased reabsorption of glucose back into the bloodstream, promoting increased urinary glucose excretion (glucosuria). The mechanism results in lower blood glucose levels independent of insulin action . The formation of dapagliflozin 2-O-beta-D-glucuronide does not contribute directly to this mechanism but is essential for the drug's metabolic clearance.
Dapagliflozin 2-O-beta-D-glucuronide is generally stable under physiological conditions but may vary in solubility depending on pH and temperature conditions. Its stability profile suggests that it can withstand typical storage conditions without significant degradation.
The compound exhibits properties typical of glycosides, including susceptibility to hydrolysis under acidic conditions. Its interactions with other compounds are influenced by its polar nature due to the presence of hydroxyl groups, which can engage in hydrogen bonding .
Dapagliflozin 2-O-beta-D-glucuronide serves primarily as a marker for understanding the pharmacokinetics of dapagliflozin. It aids researchers in studying drug metabolism and excretion patterns in clinical settings. Furthermore, understanding this metabolite contributes to optimizing therapeutic regimens for patients with type 2 diabetes mellitus and associated conditions such as chronic kidney disease and heart failure .
CAS No.:
CAS No.: 59456-70-1
CAS No.: 87913-26-6
CAS No.: 31867-59-1
CAS No.: 1357362-67-4
CAS No.: 1152-76-7